Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-
CAS No.: 144773-83-1
Cat. No.: VC16839071
Molecular Formula: C16H12Cl2
Molecular Weight: 275.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144773-83-1 |
|---|---|
| Molecular Formula | C16H12Cl2 |
| Molecular Weight | 275.2 g/mol |
| IUPAC Name | (1,2-dichloro-3-phenylcyclobut-2-en-1-yl)benzene |
| Standard InChI | InChI=1S/C16H12Cl2/c17-15-14(12-7-3-1-4-8-12)11-16(15,18)13-9-5-2-6-10-13/h1-10H,11H2 |
| Standard InChI Key | YFVZWOVGUWTIIQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=C(C1(C2=CC=CC=C2)Cl)Cl)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (1,2-dichloro-3-phenylcyclobut-2-en-1-yl)benzene, reflects its core structure: a cyclobutene ring (a four-membered cyclic alkene) substituted at the 1- and 2-positions with chlorine atoms and at the 3-position with two benzene rings. The cyclobutene ring’s inherent strain—due to bond angles deviating from the ideal 109.5°—imparts significant reactivity, while the chlorine atoms enhance electrophilicity. The benzene rings contribute aromatic stability, creating a hybrid system that balances stability and reactivity.
The Standard InChIKey (YFVZWOVGUWTIIQ-UHFFFAOYSA-N) and canonical SMILES (C1C(=C(C1(C2=CC=CC=C2)Cl)Cl)C3=CC=CC=C3) provide precise descriptors for its stereochemistry and connectivity. Computational models suggest a non-planar geometry, with the cyclobutene ring adopting a puckered conformation to alleviate steric strain between the chlorine atoms and benzene substituents.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 275.2 g/mol | |
| CAS Registry Number | 144773-83-1 | |
| IUPAC Name | (1,2-Dichloro-3-phenylcyclobut-2-en-1-yl)benzene |
Synthesis Methodologies
Cyclobutene Ring Formation
The synthesis of cyclobutene derivatives often involves [2+2] photocycloadditions or thermal ring-opening of strained precursors. For 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-benzene, a multi-step approach is typically employed:
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Cyclobutene Precursor Synthesis: Enns et al. demonstrated that cyclobutene rings can be formed via ammonia-free routes, such as the dehydrohalogenation of 1,2-dichlorocyclobutane derivatives . This avoids the logistical challenges of handling corrosive gases like ammonia .
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Chlorination: Electrophilic chlorination using or introduces chlorine atoms at the 1- and 2-positions of the cyclobutene ring .
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Aryl Substitution: Suzuki-Miyaura coupling or Friedel-Crafts alkylation attaches benzene rings to the cyclobutene core.
Optimization Challenges
Key challenges include minimizing ring-opening reactions during chlorination and controlling regioselectivity. The use of Lewis acid catalysts (e.g., ) has been reported to improve yields by stabilizing reactive intermediates .
Chemical Reactivity and Transformations
Electrophilic Substitution
The chlorine atoms activate the cyclobutene ring toward nucleophilic attack. For example, hydrolysis under basic conditions produces dihydroxycyclobutane derivatives, though this reaction is often accompanied by ring expansion or fragmentation .
Cycloaddition Reactions
The strained cyclobutene moiety participates in [4+2] Diels-Alder reactions with dienes, forming bicyclic adducts. This reactivity is exploited in polymer chemistry to create cross-linked networks with enhanced thermal stability .
Reductive Dechlorination
Catalytic hydrogenation (e.g., , ) removes chlorine atoms, yielding 1,3-diphenylcyclobutane. This product’s structure has been confirmed via comparison to the NIST-characterized trans-1,2-diphenylcyclobutane (CAS No. 20071-09-4) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s ability to undergo selective functionalization makes it a valuable intermediate in drug discovery. For instance, its dichloro-substituted ring can be modified to introduce amine or carboxylate groups, enabling conjugation to bioactive molecules .
Materials Science
In polymer chemistry, it serves as a cross-linking agent due to its dual reactivity (electrophilic chlorine and strained alkene). Polymers incorporating this monomer exhibit improved mechanical strength and resistance to thermal degradation .
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